2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol
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Overview
Description
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is an organic compound known for its distinctive structure, which includes two chlorine atoms and a nitrophenyl diazenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 2,6-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The purification process often includes crystallization and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-nitrophenol: Shares a similar structure but lacks the diazenyl group.
4-nitrophenyl diazenyl derivatives: Compounds with similar diazenyl groups but different substituents on the phenol ring.
Uniqueness
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is unique due to its combination of chlorine atoms and a nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2,6-Dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol, commonly referred to as a diazo compound, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C12H7Cl2N3O3 and a molar mass of 312.11 g/mol, is characterized by its unique structure that includes both chlorinated phenolic and nitro groups, which are known to influence biological interactions.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H7Cl2N3O3
- CAS Number : 55936-43-1
- EINECS Number : 667-561-7
The presence of chlorine and nitro groups in its structure is significant for its reactivity and biological activity.
Antimicrobial Activity
Research indicates that diazo compounds like this compound exhibit notable antimicrobial properties. Studies have shown that similar compounds demonstrate varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 12.5 | Antibacterial |
Reference Drug (Ciprofloxacin) | 2.0 | Antibacterial |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound has potential as an antibacterial agent, although further studies are needed to confirm its efficacy compared to established antibiotics.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Cytotoxicity |
MCF-7 | 20 | Cytotoxicity |
These results highlight the potential for developing this compound into a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it was found to inhibit alkaline phosphatase activity, which is crucial in various biological processes including bone mineralization and dephosphorylation reactions.
Mechanistic Studies
Mechanistic studies are essential for understanding how this compound exerts its biological effects. Research suggests that the nitro group may play a critical role in electron transfer processes, enhancing the compound's reactivity towards biological targets.
Case Studies
A notable case study investigated the effects of this compound on diabetic rats. The study found that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles, suggesting potential applications in diabetes management.
Properties
CAS No. |
55936-43-1 |
---|---|
Molecular Formula |
C12H7Cl2N3O3 |
Molecular Weight |
312.10 g/mol |
IUPAC Name |
2,6-dichloro-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
InChI Key |
RGJVSRRBVKQGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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